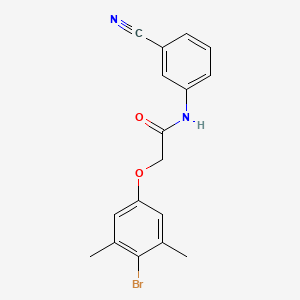![molecular formula C20H28O5 B4001118 diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate](/img/structure/B4001118.png)
diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate
Descripción general
Descripción
Diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.19367399 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
Research on palladium-catalyzed reactions of nucleophiles with diacetates of allylic 1,1-diols has shown significant interest in malonates for synthesizing abnormal and normal reaction products with high regioselectivity. Such reactions have potential applications in creating complex organic molecules, exploring mechanisms, and improving synthetic efficiency (Lu & Huang, 1984).
Synthesis of Oligonucleotide Glycoconjugates
The synthesis of oligonucleotide glycoconjugates involves using diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate for preparing bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide bearing orthogonal protections. This showcases the versatility of malonates in synthesizing bioconjugates and their potential applications in biotechnology and drug development (Katajisto, Heinonen, & Lönnberg, 2004).
Allylic Alkylation and Amination
The allylic alkylation and amination of allylic phosphates using palladium(O) catalysts highlight the role of malonates and amines in creating substances with high regio- and stereoselectivity. This research opens pathways for synthesizing valuable intermediates for pharmaceuticals and agrochemicals (Tanigawa, Nishimura, Kawasaki, & Murahashi, 1982).
Nucleophilic Attack on Pi-Allyl Complexes
Studies on the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes have provided insights into the interaction between malonates and pi-allyl complexes, affecting the outcomes of synthesis reactions and offering strategies for developing new synthetic methods (Organ, Arvanitis, & Hynes, 2003).
Electrophilic Amination Reagents
The use of diethyl 2-[N-(p-methoxyphenyl)imino]malonate for amination reactions with alkyl Grignard reagents demonstrates the utility of malonates in electrophilic amination, contributing to the synthesis of N-alkyl-p-anisidines and primary amines. This research underscores the importance of malonates in organic synthesis, particularly in creating nitrogen-containing compounds (Niwa, Takayama, & Shimizu, 2002).
Propiedades
IUPAC Name |
diethyl 2-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-5-9-16-14-15(4)11-12-18(16)25-13-8-10-17(19(21)23-6-2)20(22)24-7-3/h5,11-12,14,17H,1,6-10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUJPJSOBZOCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001041.png)
![10-bromo-6-(3-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4001052.png)

![1-[4-(2-biphenylyloxy)butyl]-1H-imidazole](/img/structure/B4001066.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4001073.png)
![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001084.png)

![1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4001109.png)

![8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B4001119.png)
![N'-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001136.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4001142.png)
![2-(4-bromo-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4001147.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001150.png)
